molecular formula C17H16N4O3 B3159027 5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860785-12-2

5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3159027
CAS No.: 860785-12-2
M. Wt: 324.33 g/mol
InChI Key: FHNGOFQMXWQMON-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860785-12-2) is a high-purity chemical reagent with the molecular formula C 17 H 16 N 4 O 3 and a molecular weight of 324.34 g/mol . It is part of the 1,2,4-triazole family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 1,2,4-triazole core is recognized as a key pharmacophore in drug discovery, capable of forming important hydrogen-bonding interactions with enzyme targets, which is a critical feature for the development of potent inhibitors in biochemical research . This specific compound is of significant interest in antimicrobial research. Derivatives of 1,2,4-triazole have demonstrated potent in vitro growth inhibitory activity against a range of standard Gram-positive and Gram-negative bacterial strains . The structural features of this compound make it a valuable intermediate or target molecule for researchers investigating new antibacterial agents, particularly in the fight against drug-resistant pathogens . Key physicochemical properties include a predicted density of 1.3±0.1 g/cm 3 and a predicted boiling point of 487.3±55.0 °C at 760 mmHg . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet for proper handling and storage information, which is typically recommended at -20°C for long-term storage .

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12-3-7-15(8-4-12)20-13(2)18-19(17(20)22)11-14-5-9-16(10-6-14)21(23)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNGOFQMXWQMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124582
Record name 2,4-Dihydro-5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860785-12-2
Record name 2,4-Dihydro-5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860785-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-methyl-4-(4-methylphenyl)-2-[(4-nitrophenyl)methyl]-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. The triazole ring is known for its role in various pharmacological applications, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3} with a molecular weight of 344.38 g/mol. Its structure contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Triazole compounds have been shown to possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Enzyme Inhibition : Triazoles are known to inhibit specific enzymes, which can be beneficial in treating diseases like Alzheimer's.

The biological activity of this compound may involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors alters their activity.
  • Cellular Uptake : The compound may enter cells and affect metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various triazole derivatives found that compounds similar to this compound exhibited potent activity against bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Effects

Research has demonstrated that certain triazole derivatives can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • A derivative showed IC50 values in the low micromolar range against breast cancer cells.

Enzyme Inhibition Studies

Triazole compounds have been studied for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases:

  • Comparative studies indicated that modifications on the triazole ring significantly enhance AChE inhibitory activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE with significant potency

Comparison with Similar Compounds

Compound 8 (): 4-[2-(1H-Indol-3-yl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Substituents : Indole-ethyl at position 4, phenyl at position 4.
  • Synthesis: Ethanol recrystallization (37% yield, m.p. 205–206°C).
  • The lower yield of Compound 8 compared to other analogues (e.g., 81% for Compound 9b) suggests steric hindrance from bulky substituents .
Compound 7 (): 2-[(4-Chlorophenyl)sulfonyl]-4-[2-(1H-indol-3-yl)ethyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Substituents : Chlorophenylsulfonyl at position 2, indole-ethyl at position 3.
  • Synthesis : Reaction with chlorobenzenesulfonyl chloride (48% yield, m.p. 147–149°C).
  • Key Differences : The sulfonyl group increases acidity and hydrogen-bonding capacity compared to the nitrobenzyl group. The lower melting point (147–149°C) reflects reduced crystallinity due to flexible sulfonyl linkages .
Compound 9b (): 5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)propyl]piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Substituents : Chlorobenzyl at position 5, piperazine-propyl at position 4.
  • Synthesis: Ethanol/water recrystallization (81% yield, m.p. 214–216°C).
  • Key Differences : The piperazine-propyl chain enhances solubility in polar solvents, while the nitrobenzyl group in the target compound may confer stronger dipole interactions .

Physicochemical Properties

Compound Substituents (Position 2/4/5) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
Target Compound 4-Nitrobenzyl / 4-Methylphenyl / Methyl Not Reported Not Reported Expected nitro stretches: ~1520, 1350 cm⁻¹ (IR)
Compound 8 () Indole-ethyl / Phenyl / Methyl 205–206 37 Aromatic C-H stretches (3050 cm⁻¹), indole N-H (~3400 cm⁻¹)
Compound 7 () Chlorophenylsulfonyl / Indole-ethyl / Methyl 147–149 48 S=O stretch (~1150 cm⁻¹), sulfonyl coupling in NMR
TMAT () Thiophen-2-ylmethylene / Methyl / Thione Not Reported Not Reported Thione C=S stretch (~1250 cm⁻¹), thiophene ring vibrations

Key Observations :

  • Nitro-substituted analogues (e.g., target compound) are expected to exhibit higher melting points than chlorophenyl or methyl derivatives due to stronger dipole interactions .
  • Sulfonyl and thione groups (e.g., Compound 7, TMAT) introduce distinct IR signatures absent in the target compound .
Antifungal Activity ():
  • Compounds with 4-nitrobenzyl or chloro substituents (e.g., Compound 9b) show enhanced antifungal activity compared to methoxy derivatives. The nitro group may disrupt fungal membrane integrity via redox interactions .
Corrosion Inhibition ():
  • Triazole-thione-Schiff bases (e.g., TMAT) inhibit steel corrosion in acidic environments via adsorption. The nitro group in the target compound could improve adsorption efficiency through stronger electron-withdrawing effects .
Antimicrobial Activity ():
  • Mannich-base triazolones (e.g., 7a, b) exhibit broad-spectrum antimicrobial activity. Nitro-substituted derivatives may enhance Gram-negative targeting due to increased lipophilicity .

Theoretical and Computational Insights

  • DFT Studies (): Electron-withdrawing groups (e.g., nitro) lower HOMO-LUMO gaps, increasing reactivity. This contrasts with methoxy or methyl groups, which raise energy barriers .
  • Molecular Dynamics (): Nitrobenzyl substituents may induce conformational rigidity, affecting binding to biological targets or surfaces .

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

A common method involves refluxing substituted triazole precursors with aldehydes in ethanol under acidic conditions. For example, reacting 4-amino-triazole derivatives with 4-nitrobenzaldehyde in ethanol containing glacial acetic acid (4–5 drops) for 4–6 hours, followed by solvent evaporation and purification via recrystallization . Control of stoichiometry (1:1 molar ratio) and reaction time is critical to minimize byproducts.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystallographic system : Monoclinic (e.g., space group P2₁/c) .
  • Data collection : Using a Bruker SMART CCD diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) .
  • Refinement : Least-squares methods (R factor < 0.05) to resolve bond lengths, angles, and intermolecular interactions .

Q. What preliminary biological activities are reported for this compound?

Triazol-3-one derivatives exhibit antimicrobial and antifungal properties. For example:

  • Antifungal assays : Tested against Candida albicans via disk diffusion, with zone-of-inhibition metrics .
  • Antimicrobial screening : MIC (Minimum Inhibitory Concentration) values determined using broth microdilution against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

DFT calculations (e.g., B3LYP hybrid functional) are used to:

  • Electron distribution : Analyze HOMO-LUMO gaps to predict reactivity .
  • Thermochemistry : Compute atomization energies (average deviation ±2.4 kcal/mol) using gradient-corrected exchange-correlation functionals .
  • Kinetic energy density : Model correlation effects via Colle-Salvetti formalism for accurate molecular orbital descriptions .

Q. How to resolve contradictions in biological activity data across studies?

Q. What experimental frameworks assess the environmental fate of this compound?

Long-term ecological studies involve:

  • Abiotic transformations : Hydrolysis/photolysis rates under controlled pH/UV conditions .
  • Biotic interactions : Bioaccumulation assays in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .
  • Ecosystem modeling : QSAR (Quantitative Structure-Activity Relationship) to predict persistence and toxicity .

Q. How to design structure-activity relationship (SAR) studies for pharmacological optimization?

Key steps include:

  • Functional group variation : Synthesize analogs with substitutions (e.g., replacing nitrobenzyl with morpholine moieties) to test antimicrobial potency .
  • Pharmacokinetic profiling : Use HPLC-UV to measure logP (lipophilicity) and plasma protein binding .
  • In silico docking : AutoDock Vina to predict binding affinities to target enzymes (e.g., fungal CYP51) .

Methodological Notes

  • Synthetic purity : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Data validation : Cross-reference computational results (DFT) with experimental SC-XRD parameters (e.g., bond angles ±0.01 Å) .
  • Ethical compliance : Follow OECD guidelines for ecotoxicological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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